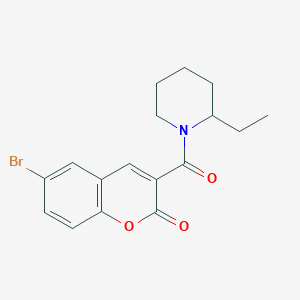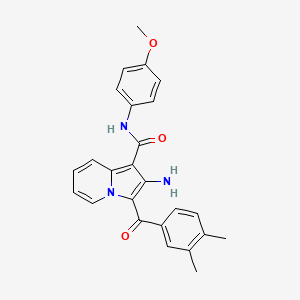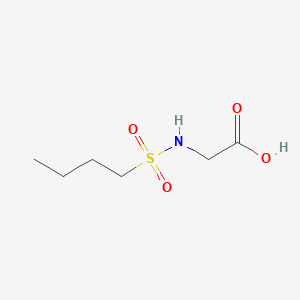
2-(Butane-1-sulfonamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butane-1-sulfonamido)acetic acid is a chemical compound with the CAS Number: 107491-00-9 . It has a molecular weight of 195.24 and its IUPAC name is [(butylsulfonyl)amino]acetic acid .
Molecular Structure Analysis
The InChI code for 2-(Butane-1-sulfonamido)acetic acid is 1S/C6H13NO4S/c1-2-3-4-12(10,11)7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9) . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Nanosized N-Sulfonated Brönsted Acidic Catalyst
A novel nanosized N-sulfonated Brönsted acidic catalyst, 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride, was developed and characterized for its efficiency in promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst showed excellent yields in short reaction times and could be reused several times without loss of its catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).
Sulfation of Metal–Organic Frameworks
Metal-organic frameworks (MOFs) were post-functionalized to introduce Broensted sulfoxy acid groups, enhancing their acidity for catalysis. This modification provided the MOFs with catalytic activity similar to acidic polymers like Nafion in the esterification of n-butanol with acetic acid, showcasing the potential of sulfonated MOFs in acid catalysis and proton conductivity (Goesten et al., 2011).
Antibacterial and Anticancer Activities
The antibacterial, anticarbonic anhydrase II isoenzyme, and anticancer activities of a new N′-acetyl butane sulfonic acid hydrazide and its Cu(II) complex were explored. This research highlighted the potential of sulfonic acid derivatives in biomedical applications, demonstrating significant activity against various bacterial strains and cancer cell lines (Özdemir et al., 2014).
Catalytic Synthesis of Pyrano[4,3-b]pyran Derivatives
4-(Succinimido)-1-butane sulfonic acid was used as an efficient and reusable Brönsted acid catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. This methodology offers several advantages including high yield, clean reaction, and short reaction time, highlighting the versatility of sulfonic acid-based catalysts in organic synthesis (Khaligh, 2015).
Antimicrobial Evaluation of Sulfonate Derivatives
Sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized and screened for their antimicrobial and antifungal activities. This study found that certain sulfonate derivatives showed high activity against both Gram-positive and Gram-negative bacteria, and tested fungi, demonstrating the potential of sulfonated compounds in antimicrobial applications (Fadda, El-Mekawy, & AbdelAal, 2016).
Wirkmechanismus
Sulfonamides, such as 2-(Butane-1-sulfonamido)acetic acid, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(butylsulfonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-2-3-4-12(10,11)7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEPGUXQDBYFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



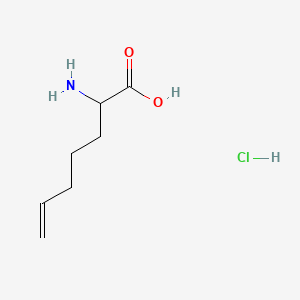
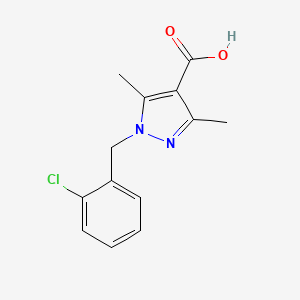

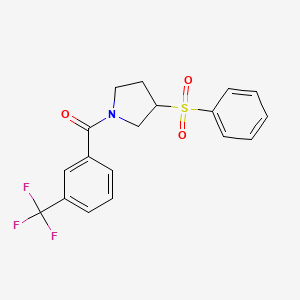
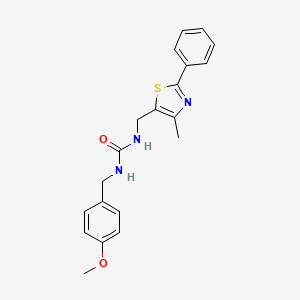
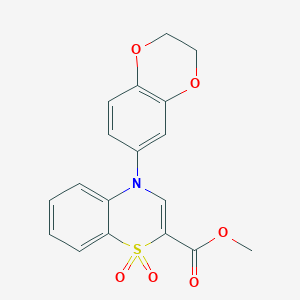
![1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2672305.png)
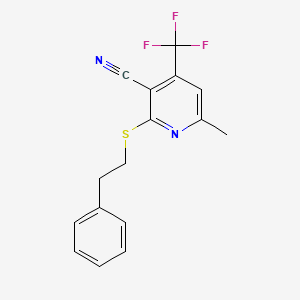
![2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2672307.png)

